2-({[2-(4-Benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione
Description
2-({[2-(4-Benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione is a structurally complex cyclohexanedione derivative featuring a benzoylpiperazine ethylamino methylene moiety and a 4-methylphenyl substituent. The benzoylpiperazine group is a pharmacophore commonly associated with central nervous system (CNS) targeting, while the methylphenyl substituent may improve metabolic stability compared to halogenated analogs .
Properties
Molecular Formula |
C27H31N3O3 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-[2-(4-benzoylpiperazin-1-yl)ethyliminomethyl]-3-hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C27H31N3O3/c1-20-7-9-21(10-8-20)23-17-25(31)24(26(32)18-23)19-28-11-12-29-13-15-30(16-14-29)27(33)22-5-3-2-4-6-22/h2-10,19,23,31H,11-18H2,1H3 |
InChI Key |
YIVKSPKXTOPOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCN(CC3)C(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with benzoyl chloride to form 4-benzoylpiperazine.
Alkylation: The 4-benzoylpiperazine is then alkylated with 2-bromoethylamine to introduce the ethylamino group.
Cyclization: The resulting intermediate undergoes cyclization with 4-methylphenyl-1,3-cyclohexanedione under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions (temperature, pressure, pH), and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Biological Activity
The compound 2-({[2-(4-benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione , often referred to as compound X , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of compound X, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Compound X is characterized by its complex structure, which includes a piperazine moiety and a cyclohexanedione framework. The molecular formula is , with a molecular weight of 383 g/mol. Its LogP value indicates moderate lipophilicity, which is crucial for membrane permeability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O |
| Molecular Weight | 383 g/mol |
| LogP | 2.34 |
| Rotatable Bonds | 5 |
The biological activity of compound X is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an antagonist at certain receptor sites, influencing pathways involved in neuropharmacology and oncology.
Key Mechanisms:
- Receptor Antagonism : Compound X has shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial in metabolic pathways related to cancer proliferation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compound X against various pathogens. For instance, it demonstrated significant inhibitory effects against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) comparable to standard treatments like ethambutol.
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Mycobacterium tuberculosis | 1.56 | Comparable to ethambutol |
Anticancer Activity
In vitro studies have indicated that compound X exhibits cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
- Case Study : A study involving A549 cells showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Safety Profile
The safety profile of compound X has been assessed through cytotoxicity studies using human cell lines. Results indicate low toxicity levels, suggesting a favorable selectivity index for further drug development.
| Cell Line | IC50 (µg/mL) | Toxicity Level |
|---|---|---|
| A549 (Lung Cancer) | >50 | Low |
Structure-Activity Relationship (SAR)
Understanding the SAR of compound X is critical for optimizing its biological activity. Modifications on the piperazine ring and cyclohexanedione core have been systematically investigated to enhance potency and selectivity.
Notable Findings:
- Substituents on the benzoyl group significantly affect binding affinity and selectivity towards target receptors.
- The introduction of different alkyl groups on the piperazine nitrogen has shown varying degrees of biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
